molecular formula C16H14N4O2 B2493592 N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide CAS No. 2305359-26-4

N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide

Cat. No.: B2493592
CAS No.: 2305359-26-4
M. Wt: 294.314
InChI Key: YSPJREMPJDMUKH-UHFFFAOYSA-N
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Description

“N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . It is a white solid with a molecular weight of 207.19 . The IUPAC name of this compound is 3-(3-oxo [1,2,4]triazolo [4,3-a]pyridin-2 (3H)-yl)propanoic acid .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are confirmed by different spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine core . The IR absorption spectra of similar compounds were characterized by the presence of signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines are diverse. For instance, they can undergo aromatic nucleophilic substitution . Additionally, they can participate in double-fold 5-endo-trig nucleophilic cyclization .


Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 207.19 . The compound is stable at room temperature .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridines, including “N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide”, have shown promising biological activities, which makes them interesting targets for future research . Further studies are needed to fully understand their mechanisms of action and to optimize their structures for better activity .

Properties

IUPAC Name

N-[3-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-2-15(21)17-13-7-5-6-12(10-13)11-20-16(22)19-9-4-3-8-14(19)18-20/h2-10H,1,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPJREMPJDMUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CN2C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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